2-chloro-N-cyclohexylquinazolin-4-amine
Description
2-Chloro-N-cyclohexylquinazolin-4-amine is a quinazoline derivative characterized by a chloro substituent at position 2 and a cyclohexylamine group at position 2. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents . The compound is synthesized via nucleophilic substitution of 2,4-dichloroquinazoline with cyclohexylamine under mild conditions, yielding a brown viscous oil with high purity (91–94% yield) . Its structure has been confirmed by NMR and HRMS analyses, with key spectral data including δ 8.47 (bs, 2H) in $^1$H NMR and a molecular ion peak at m/z 289.1668 in HRMS .
Properties
IUPAC Name |
2-chloro-N-cyclohexylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-14-17-12-9-5-4-8-11(12)13(18-14)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIQMEQTBOIZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-cyclohexylquinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-cyclohexylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form dihydroquinazoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in biological assays for its antibacterial and antifungal activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclohexylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound may bind to DNA, interfering with its replication and transcription processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : The cyclohexyl and cyclopropyl derivatives (91–94% yields) exhibit higher synthetic efficiency compared to thiophen-2-ylmethyl analogs (99%), likely due to steric and electronic factors influencing nucleophilic substitution .
- Physical State : Bulky substituents (e.g., cyclohexyl) often result in viscous oils, while aromatic groups (e.g., thiophen-2-ylmethyl) favor crystalline solids .
Antileishmanial vs. Kinase Inhibition Profiles
- 2-Chloro-N-cyclohexylquinazolin-4-amine : Demonstrates moderate antileishmanial activity (69% yield batch), though specific IC$_{50}$ values are unreported .
- 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine : Serves as a precursor for kinase inhibitors targeting CDC2-like kinases, with >95% purity confirmed by LCMS .
- N-Cyclohexyl-2-cyclopropylquinazolin-4-amine : The cyclopropyl group may enhance metabolic stability compared to chloro derivatives, though biological data are pending .
Substituent-Driven Pharmacokinetic Properties
- Electron-Withdrawing Effects : The chloro group at position 2 stabilizes the quinazoline ring, while cyclopropyl (electron-donating) analogs may alter reactivity in electrophilic substitutions .
Spectral and Analytical Data
NMR and HRMS Comparisons
- This compound : $^1$H NMR (DMSO-d6) shows aromatic protons at δ 8.47 (bs, 2H) and cyclohexyl protons at δ 1.2–1.8 . HRMS confirms [M+H]$^+$ at m/z 289.1668 .
- 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine : Distinct $^1$H NMR signals for thiophene (δ 6.92–7.18) and bromo-substituted aromatic protons (δ 7.73–8.51) .
Biological Activity
2-chloro-N-cyclohexylquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound features a quinazoline core with a cyclohexyl group and a chlorine atom at the 2-position. This unique substitution pattern is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. This inhibition can suppress cancer cell growth and proliferation by interfering with critical cellular processes such as DNA replication and transcription.
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cancer cell lines by targeting various molecular pathways. For example, it affects the activity of kinases that are crucial in tumor progression and survival .
Antimicrobial Activity
The compound also exhibits notable antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.
Antileishmanial Activity
In a series of tests against Leishmania donovani and L. amazonensis, this compound demonstrated significant antileishmanial activity, with effective concentrations (EC50) in the low micromolar range. This suggests its potential as a therapeutic agent for leishmaniasis, particularly given the rising resistance to current treatments .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have elucidated how modifications to the quinazoline scaffold affect biological activity. For instance, variations in substituents at the 2 and 4 positions significantly influence potency against various targets. Compounds with specific substitutions have shown enhanced efficacy against L. donovani, indicating that strategic modifications can optimize therapeutic effects .
Research Findings Summary
Case Studies
- Anticancer Efficacy : In vitro studies have shown that treatment with this compound leads to reduced viability in several cancer cell lines, supporting its role as a potential anticancer drug.
- Leishmaniasis Treatment : A study reported that this compound reduced liver parasitemia in murine models of visceral leishmaniasis by 37% when administered at a specific dosage, highlighting its therapeutic promise in treating leishmaniasis .
Q & A
Basic: What are the common synthetic routes for preparing 2-chloro-N-cyclohexylquinazolin-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution of a 2-chloroquinazoline precursor with cyclohexylamine. For example, a modified procedure (similar to ) uses DMF as a solvent, Hunig’s base to deprotonate the amine, and room-temperature stirring for 2 hours. Yield optimization hinges on:
- Molar ratios : Stoichiometric excess of cyclohexylamine (1.2–1.5 eq) improves conversion.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Purification : Silica column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) achieves >95% purity .
Intermediate: How can researchers optimize reaction conditions for introducing diverse substituents to the quinazoline core?
Advanced methods like microwave-assisted Suzuki-Miyaura coupling () enable rapid diversification. Key parameters:
- Catalyst system : Pd(PPh₃)₄ with sodium carbonate in DMF.
- Temperature and time : 150°C for 1 hour under microwave irradiation.
- Boronic acid selection : Electron-deficient aryl boronic acids (e.g., benzo[d][1,3]dioxol-5-yl) enhance coupling efficiency. Post-reaction workup includes washing with 3N LiCl to remove Pd residues .
Advanced: What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?
Combine X-ray crystallography (using SHELXL for refinement; ) with multinuclear NMR (¹H, ¹³C, DEPT-135) and HRMS-ESI . For example:
- X-ray : Resolves regiochemistry of substituents (e.g., distinguishing N- vs. C-substitution).
- NMR : Chemical shifts for NH protons (~δ 8.5–9.0 ppm) confirm amine linkage.
- HRMS : Accurate mass (<5 ppm error) validates molecular formula .
Advanced: How can researchers address contradictions in bioactivity data across different assays?
Discrepancies may arise from assay conditions (e.g., kinase inhibition assays in ). Mitigation strategies:
- Orthogonal assays : Validate using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Buffer optimization : Adjust pH (7.4–7.6) and ionic strength to mimic physiological conditions.
- Control compounds : Include known kinase inhibitors (e.g., staurosporine) to calibrate activity .
Basic: What purification strategies are effective for isolating this compound from byproducts?
- Liquid-liquid extraction : Wash with 10% KHSO₄ to remove unreacted amine.
- Chromatography : Use silica gel with ethyl acetate/hexanes gradients.
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Focus on substituent effects :
- Quinazoline C2 position : Chlorine enhances electrophilicity; replacing with fluorine may improve metabolic stability.
- Cyclohexyl group : Bulky substituents (e.g., tert-butyl) increase steric hindrance, potentially reducing off-target binding.
- N-substitution : Aromatic amines (e.g., 4-fluorophenyl) enhance π-π stacking with kinase ATP pockets ().
Intermediate: What computational tools predict binding modes of this compound with biological targets?
- Molecular docking (AutoDock Vina) : Dock into kinase ATP-binding pockets (e.g., CLK1, EGFR).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Free energy calculations (MM-PBSA) : Quantify binding affinity differences between analogs .
Advanced: How can researchers validate the selectivity of this compound against related enzymes?
Use kinome-wide profiling (e.g., Reaction Biology’s KinaseScan) to assess off-target inhibition. For example:
- Panel testing : Screen against 100+ kinases at 1 µM concentration.
- IC₅₀ determination : Prioritize targets with IC₅₀ < 100 nM for SAR refinement .
Basic: What stability studies are required for long-term storage of this compound?
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- HPLC monitoring : Track degradation products (e.g., hydrolysis at the chloro position).
- Storage recommendations : Lyophilize and store under argon at -20°C .
Advanced: How can cryo-EM complement X-ray data in studying ligand-protein complexes involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
